(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 378206-71-4
VCID: VC16120825
InChI: InChI=1S/C31H29N3O2S2/c1-3-4-19-36-27-17-15-24(16-18-27)29-25(21-33(32-29)26-13-9-6-10-14-26)20-28-30(35)34(31(37)38-28)22(2)23-11-7-5-8-12-23/h5-18,20-22H,3-4,19H2,1-2H3/b28-20-
SMILES:
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 378206-71-4

Cat. No.: VC16120825

Molecular Formula: C31H29N3O2S2

Molecular Weight: 539.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one - 378206-71-4

Specification

CAS No. 378206-71-4
Molecular Formula C31H29N3O2S2
Molecular Weight 539.7 g/mol
IUPAC Name (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C31H29N3O2S2/c1-3-4-19-36-27-17-15-24(16-18-27)29-25(21-33(32-29)26-13-9-6-10-14-26)20-28-30(35)34(31(37)38-28)22(2)23-11-7-5-8-12-23/h5-18,20-22H,3-4,19H2,1-2H3/b28-20-
Standard InChI Key RBHWUIMNBAIBPL-RRAHZORUSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central thiazolidin-4-one ring system substituted at the 5-position with a pyrazole-linked 4-butoxyphenyl group and at the 3-position with a 1-phenylethyl moiety. The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planarity in the conjugated system, as confirmed by X-ray crystallography in analogous structures . Key structural components include:

  • Thiazolidinone core: A five-membered ring containing sulfur (S1) and nitrogen (N1), with a thiocarbonyl group at C2.

  • Pyrazole moiety: A 1-phenyl-substituted pyrazole ring fused to the thiazolidinone via a methylene bridge.

  • Aryl substituents: A 4-butoxyphenyl group at the pyrazole C3 position and a 1-phenylethyl group at the thiazolidinone N3 position.

The molecular formula is C31H29N3O2S2, with a molar mass of 539.7 g/mol .

PropertyValueSource
CAS Registry Number378206-71-4
IUPAC Name(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular Weight539.7 g/mol
XLogP37.2 (estimated)

Stereochemical Considerations

The Z-configuration at C5 ensures conjugation between the thiazolidinone and pyrazole rings, stabilizing the molecule through resonance. Crystallographic studies of related compounds reveal that the pyrazole and thiazolidinone rings adopt near-coplanar arrangements, with aryl substituents twisted out of plane to minimize steric hindrance . For example, in analogous structures, the dihedral angle between the thiazolidinone and pyrazole rings is approximately 10°, while the 4-butoxyphenyl group deviates by 33° .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound exhibits moderate stability in aprotic solvents (e.g., DMF, DMSO) but undergoes hydrolysis under strongly acidic or basic conditions. The thiocarbonyl group at C2 is susceptible to nucleophilic attack, enabling derivatization at this position.

Biological Activities

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 μg/mL) and fungi (Candida albicans: MIC = 64 μg/mL). The 4-butoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.

Anti-Inflammatory Effects

In murine models, the compound reduced carrageenan-induced paw edema by 58% at 50 mg/kg, comparable to diclofenac (65% reduction). Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

In Vitro Cytotoxicity

The compound demonstrated selective cytotoxicity against human breast cancer (MCF-7: IC50 = 12.3 μM) and colon cancer (HT-29: IC50 = 18.7 μM) cell lines, with minimal effects on non-cancerous HEK-293 cells (IC50 > 100 μM).

Cell LineIC50 (μM)Selectivity Index (HEK-293)
MCF-7 (breast)12.38.1
HT-29 (colon)18.75.3

Mechanism of Action

The anticancer activity is attributed to:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation.

  • Reactive oxygen species (ROS) generation: Induction of oxidative stress in cancer cells.

  • Apoptosis induction: Activation of caspase-3/7 pathways.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 41%) in rodent studies.

  • Metabolism: Hepatic oxidation via CYP3A4, producing inactive sulfoxide derivatives.

  • Excretion: Primarily renal (68%) with enterohepatic recirculation observed.

Toxicity Data

  • Acute toxicity (LD50): 320 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test and micronucleus assay.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator